(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
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Description
(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C20H28N4O and its molecular weight is 340.471. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Analgesic Effects
A study conducted by Tsuno et al. (2017) on a series of derivatives closely related to the compound identified them as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives demonstrated significant analgesic effects in models of mechanical hyperalgesia, highlighting their potential for pain management applications (Tsuno et al., 2017).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including structures similar to the target compound, and assessed their antimicrobial activity. Their findings revealed variable and modest activity against bacteria and fungi, suggesting potential for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antagonistic Properties and Molecular Interactions
Shim et al. (2002) investigated the molecular interactions of a compound structurally related to "(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone," focusing on its antagonistic properties with the CB1 cannabinoid receptor. This study provides insights into the compound's binding interactions and potential therapeutic applications in modulating cannabinoid receptor activity (Shim et al., 2002).
Antagonists for Substance P and Platelet Aggregation Inhibition
Knoops et al. (1997) explored the synthesis of compounds with potential as Substance P antagonists, indicating the broader applicability of piperidine derivatives in developing treatments for conditions mediated by Substance P (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Parlow et al. (2010) discovered a piperazinyl glutamate pyridine as a potent P2Y(12) antagonist through polymer-assisted solution-phase synthesis. This compound showed excellent inhibition of platelet aggregation, underscoring the potential of related compounds in cardiovascular disease management (Parlow et al., 2010).
Properties
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-10-22-11-7-18(8-12-22)20(25)24-15-13-23(14-16-24)17(2)19-6-4-5-9-21-19/h1,4-6,9,17-18H,7-8,10-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGCXGXTACOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.